2-ジメチルアミノベンゾチアゾール

説明

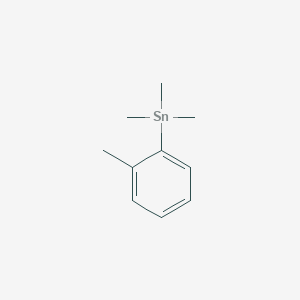

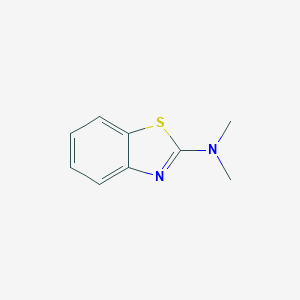

Benzothiazole, 2-dimethylamino- is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzothiazole, 2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核化合物

2-ジメチルアミノベンゾチアゾール: 誘導体は、抗結核剤としての可能性について広く研究されてきました。最近の研究では、Mycobacterium tuberculosisに対して顕著なin vitroおよびin vivo活性を示す、新しいベンゾチアゾール系化合物の合成が強調されています。 これらの化合物は、ジアゾカップリング、クネーベナゲル縮合、ビギネリ反応など、さまざまな経路を通じて合成され、標準的な参照薬よりも優れた阻害能力を示しました .

合成経路と医薬品化学

ベンゾチアゾール環上の2-ジメチルアミノ基は、化学修飾の重要な部位であり、医薬品化学における汎用性の高い足場となっています。2-ジメチルアミノ誘導体を含む2-アリールベンゾチアゾールの合成戦略には、分子ハイブリッド化技術やマイクロ波照射などのさまざまなアプローチが含まれます。 これらの方法は、強力な生物活性薬の開発を促進します .

生物活性と創薬

ベンゾチアゾール核、特に2-ジメチルアミノ置換基を持つものは、幅広い生物活性に関連しています。抗菌、抗真菌、抗酸化、抗菌作用のある化合物に見られます。 これは、新しい治療薬の探索において貴重な存在であり、新規薬剤の開発につながる可能性があります .

抗菌および抗真菌用途

一連の2-ジメチルアミノベンゾチアゾール誘導体が合成され、その抗菌および抗真菌活性について評価されました。これらの化合物は、薬剤耐性株を含むさまざまな細菌株およびCandida albicans酵母に対して有効性を示しました。 これは、ベンゾチアゾール誘導体が耐性菌株および真菌の抑制における可能性を示しています .

作用機序

Target of Action

Benzothiazole, 2-dimethylamino- has been found to interact with several targets. One of the primary targets is the DprE1 enzyme, which plays a crucial role in the survival of Mycobacterium tuberculosis . Another significant target is the BCL-2 family of enzymes, which are key regulators of the mitochondrial apoptotic pathway . These enzymes play a critical role in apoptosis, a physiological process of programmed cell death essential for normal tissue development and homeostasis .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme . Similarly, benzothiazole derivatives have been found to inhibit BCL-2 enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family . This disruption can lead to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of Benzothiazole, 2-dimethylamino- affects several biochemical pathways. In the context of tuberculosis, it impacts the survival pathway of M. tuberculosis by inhibiting the DprE1 enzyme . In cancer pathogenesis, it influences the apoptotic pathway by inhibiting the BCL-2 family of enzymes . This inhibition can lead to the release of cytochrome c from mitochondria, triggering a cascade of events known as the intrinsic apoptosis pathway .

Result of Action

The molecular and cellular effects of Benzothiazole, 2-dimethylamino- action are primarily seen in its inhibitory activity. In tuberculosis, it inhibits the DprE1 enzyme, leading to better inhibition potency against M. tuberculosis . In cancer, it disrupts the balance of the BCL-2 family of enzymes, leading to dysregulated apoptosis and potentially inhibiting the continuous proliferation of cancer cells .

生化学分析

Biochemical Properties

Benzothiazole, 2-dimethylamino- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical properties .

Cellular Effects

Benzothiazole, 2-dimethylamino- has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Benzothiazole, 2-dimethylamino- is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzothiazole, 2-dimethylamino- change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzothiazole, 2-dimethylamino- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole, 2-dimethylamino- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole, 2-dimethylamino- is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzothiazole, 2-dimethylamino- and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。